REACTION_CXSMILES
|
[Na+].[CH:2]1([N:5]2[C:13]3[C:8](=[C:9]([O:41][CH3:42])[CH:10]=[C:11]([C:14]([N:16]4[CH2:21][CH2:20][C:19]5([CH2:30][C:29](=[O:31])[C:28]6[C:23](=[CH:24][CH:25]=[C:26]([C:32]7[CH:33]=[N:34][CH:35]=[C:36]([CH:40]=7)[C:37]([O-:39])=[O:38])[CH:27]=6)[O:22]5)[CH2:18][CH2:17]4)=[O:15])[CH:12]=3)[C:7]([CH3:43])=[CH:6]2)[CH2:4][CH2:3]1.Cl>CO.O>[CH:2]1([N:5]2[C:13]3[C:8](=[C:9]([O:41][CH3:42])[CH:10]=[C:11]([C:14]([N:16]4[CH2:17][CH2:18][C:19]5([CH2:30][C:29](=[O:31])[C:28]6[C:23](=[CH:24][CH:25]=[C:26]([C:32]7[CH:33]=[N:34][CH:35]=[C:36]([CH:40]=7)[C:37]([OH:39])=[O:38])[CH:27]=6)[O:22]5)[CH2:20][CH2:21]4)=[O:15])[CH:12]=3)[C:7]([CH3:43])=[CH:6]2)[CH2:3][CH2:4]1 |f:0.1|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at r.t. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1C=C(C2=C(C=C(C=C12)C(=O)N1CCC2(CC1)OC1=CC=C(C=C1C(C2)=O)C=2C=NC=C(C(=O)O)C2)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |